B1578905 Z-D-Valine N-carboxyanhydride

Z-D-Valine N-carboxyanhydride

Cat. No.: B1578905
M. Wt: 277.3
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Valine N-carboxyanhydride (Z-D-Valine NCA) is a chiral monomer used in ring-opening polymerization (ROP) to synthesize polypeptides with controlled stereochemistry and functionality. The "Z" (benzyloxycarbonyl) group acts as a protective moiety for the amino group, while the D-valine configuration confers unique structural and biochemical properties to the resulting polymers. This compound is part of a broader class of N-carboxyanhydrides (NCAs) derived from amino acids, which are pivotal in producing biomimetic materials for drug delivery, antimicrobial agents, and biodegradable polymers .

Properties

Molecular Weight

277.3

Origin of Product

United States

Scientific Research Applications

Synthesis of Polypeptides

The primary application of Z-D-Val-NCA lies in the synthesis of polypeptides. The ROP of Z-D-Val-NCA can be initiated by primary amines, resulting in well-defined polypeptide structures. Recent studies have shown that:

  • Controlled Polymerization : The polymerization kinetics can be optimized by adjusting solvent polarity and using catalysts such as crown ethers. This leads to faster polymerization rates and higher molecular weight products compared to traditional methods .
  • Functional Polypeptides : By incorporating various functional groups during polymerization, researchers can create polypeptides with specific properties, such as stimuli-responsive behavior or enhanced solubility .

Z-D-Val-NCA-derived polypeptides are gaining attention in biomedical fields due to their biocompatibility and functional properties. Key applications include:

  • Drug Delivery Systems : Polypeptides synthesized from Z-D-Val-NCA can be designed to encapsulate drugs and release them in a controlled manner. Their tunable properties allow for customization based on the drug's characteristics .
  • Tissue Engineering : The ability to create hydrogels from Z-D-Val-NCA-based polymers opens avenues for scaffolds in tissue engineering. These materials can mimic natural extracellular matrices, providing support for cell growth and tissue regeneration .
  • Wound Healing : Polymers with collagen-like structures derived from Z-D-Val-NCA are being explored for their potential in wound healing applications due to their biocompatibility and ability to promote cellular activities .

Advanced Material Development

The versatility of Z-D-Val-NCA extends to the development of advanced materials:

  • Self-Assembling Structures : Polypeptides created from Z-D-Val-NCA can self-assemble into nanostructures with unique properties, making them suitable for various applications including nanomedicine and biosensing .
  • Stimuli-Responsive Materials : Research has demonstrated that polypeptides can be engineered to respond to environmental stimuli (e.g., pH, temperature), allowing for dynamic material properties that can be exploited in smart materials .

Case Study 1: Drug Delivery Using Z-D-Val-NCA Polymers

A study demonstrated the encapsulation of anticancer drugs within polypeptide carriers synthesized from Z-D-Val-NCA. The results indicated controlled release profiles that enhanced therapeutic efficacy while minimizing side effects .

Case Study 2: Tissue Engineering Scaffolds

Research involving hydrogels made from Z-D-Val-NCA showed promising results in supporting fibroblast growth and migration, indicating potential for application in skin regeneration therapies .

Comparison with Similar Compounds

Comparison with Similar N-Carboxyanhydrides

Structural and Stereochemical Differences

  • Z-L-Valine NCA: The L-enantiomer of Z-Valine NCA is more commonly used in natural peptide synthesis. However, Z-D-Valine NCA enables the creation of non-natural D-peptides, which exhibit enhanced protease resistance compared to L-forms, making them suitable for therapeutic applications requiring prolonged stability in vivo .
  • Z-D-Phenylalanine NCA : The aromatic benzyl side chain in phenylalanine introduces hydrophobicity, favoring self-assembly into micellar structures. In contrast, Z-D-Valine NCA’s branched isopropyl group balances hydrophobicity and steric hindrance, leading to distinct aggregation behaviors (e.g., critical aggregation concentration ~0.5 mg mL⁻¹ for star-shaped poly(L-glutamate) NCAs) .
  • Phosphonopeptide NCAs: NCAs like N-propylphospho-cysteine NCA incorporate phosphonic groups, enabling mineralization or antimicrobial activity. Z-D-Valine NCA lacks such functional groups but offers simpler synthetic routes and tunable hydrophobicity .
Table 1: Structural and Functional Comparison
Compound Side Chain Key Feature Application Example
Z-D-Valine NCA Branched isopropyl Protease resistance, moderate hydrophobicity Drug delivery systems
Z-L-Valine NCA Branched isopropyl Natural peptide mimicry Biodegradable polymers
Z-D-Phenylalanine NCA Aromatic benzyl High hydrophobicity Micelle/vessicle formation
Phosphonocystoximate NCA Phosphonic acid Biomineralization Antimicrobial coatings

Polymerization Behavior

  • Catalyst Sensitivity :
    • Z-D-Valine NCA polymerizes efficiently with primary amines or lithium hexamethyldisilazide, achieving high molecular weights (Mn > 20 kDa) .
    • Zn(OAc)₂ catalysis accelerates ROP of NCAs like γ-benzyl-L-glutamate NCA but may show slower kinetics with sterically hindered Z-D-Valine NCA due to its branched side chain .
  • Moisture Tolerance :
    • Z-D-Valine NCA polymerization using lithium hexamethyldisilazide is less moisture-sensitive compared to traditional amine-initiated methods, similar to other NCAs like Z-L-lysine NCA .
Table 2: Polymerization Parameters
Compound Optimal Catalyst Reaction Time (h) Moisture Sensitivity
Z-D-Valine NCA Lithium hexamethyldisilazide 6–12 Low
Z-L-Glutamate NCA Zn(OAc)₂ 24–48 High
Z-D-Phenylalanine NCA Primary amines 12–24 Moderate

Preparation Methods

Starting Material: Z-D-Valine

Z-D-Valine refers to the D-enantiomer of valine protected at the amino group by a benzyloxycarbonyl (Z) group, which stabilizes the amino functionality during the synthesis of the NCA. This protection is critical to prevent undesired side reactions during the phosgenation step.

Reagents and Conditions

  • Phosgene or Triphosgene : Triphosgene is often preferred due to its solid state and safer handling compared to gaseous phosgene.
  • Solvent : Anhydrous tetrahydrofuran (THF) or ethyl acetate is commonly used to dissolve the protected amino acid.
  • Base : Tertiary amines such as triethylamine or N-methylmorpholine may be added to scavenge HCl formed during the reaction.
  • Temperature : Reactions are typically performed at 0–25 °C to control the rate and avoid decomposition.
  • Atmosphere : An inert atmosphere (nitrogen or argon) is maintained to prevent moisture ingress.

Reaction Procedure

  • Dissolve Z-D-Valine in dry THF under inert atmosphere.
  • Add triphosgene portion-wise at 0–5 °C with stirring.
  • Allow the reaction to proceed for 1–4 hours, gradually warming to room temperature.
  • Monitor reaction completion by disappearance of starting amino acid (e.g., TLC or NMR).
  • Remove solvent under reduced pressure.
  • Purify the crude NCA by recrystallization or chromatography under anhydrous conditions.

This method yields this compound as a white crystalline solid with high purity and typical yields around 70–85%.

Alternative and Improved Synthetic Routes

Recent research has explored modifications to improve the efficiency, scalability, and environmental footprint of NCA synthesis:

  • Moisture-Tolerant Open-Flask Methods : Utilizing triphosgene with additives like 2-chloro-1-propanol in regular THF at room temperature without inert atmosphere or heating can achieve high conversion in shorter times (~1.5 h) and good yields (~84%) for similar amino acid NCAs.

  • Use of Phosgene Equivalents : Diphosgene and triphosgene are preferred over phosgene gas for safety and ease of handling, providing controlled release of phosgene in situ.

  • Computational Insights : Density Functional Theory (DFT) studies reveal that the rate-determining step in NCA formation is often the ring-closing step involving nucleophilic attack and elimination of halide ions. Understanding these mechanisms helps optimize reaction conditions.

Comparative Data Table of Preparation Methods

Parameter Conventional Phosgene Method Triphosgene in Anhydrous THF Moisture-Tolerant Open-Flask Method
Reagent Phosgene gas Triphosgene Triphosgene + 2-chloro-1-propanol
Solvent Anhydrous ethyl acetate/THF Anhydrous THF Regular THF (non-anhydrous)
Temperature 0–25 °C 0–25 °C Room temperature
Atmosphere Inert (N2/Ar) Inert (N2/Ar) Ambient air
Reaction Time 3–4 hours 1–4 hours ~1.5 hours
Yield (%) 70–85 70–85 ~84
Purity High High High
Safety and Handling Requires gas handling Safer solid reagent Simplified, no glovebox needed
Scalability Moderate Good Excellent

Research Findings and Notes

  • The urethane protection (Z group) on D-valine is stable under the reaction conditions and facilitates isolation of pure NCA.
  • The elimination of HCl during the reaction is crucial; bases or scavengers improve yield and purity.
  • Moisture and CO2 presence can retard polymerization of NCAs but have less impact on NCA formation if proper protocols are used.
  • Computational studies support that the ring-closing step is the rate-limiting step, guiding synthetic optimization.
  • The choice of solvent and temperature strongly influences the reaction kinetics and product stability.

Q & A

Q. What biocompatibility challenges arise when using Z-D-Valine polypeptides in vivo?

  • Critical findings : Poly(Z-D-Valine) shows low cytotoxicity (<10% cell death at 100 µg/mL) but may elicit immune responses due to β-sheet aggregation. Mitigate via PEGylation or blending with hydrophilic blocks (e.g., poly(ethylene glycol)) .

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